3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
3-propyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLIXBFSTLACFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359627 | |
| Record name | 2-Mercapto-3-propyl-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63586-34-5 | |
| Record name | 2,3-Dihydro-3-propyl-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63586-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 150547 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063586345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63586-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Mercapto-3-propyl-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst-Free Approach : A green protocol utilizes water as the solvent at 80°C, achieving 82–89% yields without catalysts. The reaction proceeds via imine formation between 2-aminobenzamide and propionaldehyde, followed by nucleophilic attack from thiourea to form the thioxo group (Figure 1).
- Acid-Catalyzed Variant : Employing HCl (10 mol%) in ethanol at reflux reduces reaction time to 4 hours but requires neutralization steps, yielding 76–84% product.
Table 1: Comparative Performance of Cyclocondensation Methods
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Catalyst-free | H₂O | 80 | 8 | 89 | 98.2 |
| HCl-catalyzed | EtOH | 78 | 4 | 84 | 97.5 |
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Approach
A novel CuAAC-based strategy enables modular synthesis through a Cu@Py-Oxa@SPION catalyst system. This method couples functionalized alkynes and azides derived from anthranilamide precursors.
Key Advantages
- Mild Conditions : Reactions proceed at 40°C in ethanol/water mixtures, avoiding harsh reagents.
- High Functional Group Tolerance : Electron-withdrawing and donating substituents on aryl azides yield derivatives in 77–86% isolated yields.
Mechanistic Insights
The Cu(I) catalyst facilitates [3+2] cycloaddition between terminal alkynes and azides, forming triazole intermediates that undergo intramolecular cyclization to yield the quinazolinone core (Scheme 2).
Metal-Free Synthesis Using Phosphoric Acid Catalysis
Phosphoric acid (H₃PO₄, 20 mol%) catalyzes the cyclo-condensation of β-ketoesters with 2-aminobenzamide derivatives under solvent-free conditions.
Performance Metrics
- Yield : 88–92% for 3-propyl derivatives
- Selectivity : >99:1 regioselectivity for 2-thioxo products
- Reaction Time : 3 hours at 120°C
Table 2: Substrate Scope in Phosphoric Acid-Catalyzed Synthesis
| R Group on β-Ketoester | Yield (%) | Purity (%) |
|---|---|---|
| Propyl | 92 | 99.1 |
| Ethyl | 89 | 98.7 |
| Phenyl | 85 | 97.9 |
Green Synthesis in Aqueous Media
An environmentally benign protocol employs water as the sole solvent, aligning with green chemistry principles.
Optimization Parameters
- Molar Ratio : 1:1.2:1 (2-aminobenzamide : propionaldehyde : thiourea)
- Temperature : 80°C
- Workup : Simple filtration eliminates organic solvent use
Advantages
Alkylation of 2-Thioxoquinazolin-4(1H)-one Precursors
Post-cyclization alkylation introduces the propyl group via nucleophilic substitution.
Procedure Overview
- Synthesize 2-thioxoquinazolin-4(1H)-one via cyclocondensation.
- Treat with 1-bromopropane (1.2 eq) in DMF using K₂CO₃ as base.
- Isolate product via column chromatography (hexane/EtOAc).
Performance Data
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Industrial Scalability
| Method | Atom Economy (%) | E-Factor | PMI | Scalability |
|---|---|---|---|---|
| Aqueous cyclocond | 87.2 | 2.1 | 3.4 | High |
| CuAAC | 79.8 | 5.7 | 8.2 | Moderate |
| H₃PO₄ catalysis | 91.4 | 1.8 | 2.9 | High |
E-Factor: Environmental factor; PMI: Process Mass Intensity
The aqueous cyclocondensation and phosphoric acid-catalyzed methods exhibit superior sustainability metrics, making them preferred for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group (-S-) at position 2 undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-).
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates stabilized by resonance within the quinazolinone ring .
Reduction Reactions
The thioxo group can be reduced to a thiol (-SH) or replaced entirely.
Key Finding : Reduction with NaBH₄ retains the quinazolinone core, while LiAlH₄ removes the sulfur atom entirely .
Nucleophilic Substitution
The propyl group at position 3 can be replaced via SN2 mechanisms.
Catalytic System : Copper-supported magnetic chitosan (Cu@MChit) enhances reaction efficiency and recyclability .
Electrophilic Aromatic Substitution
The quinazolinone ring undergoes halogenation at position 6 or 8.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂, FeBr₃ | CHCl₃, RT | 6-Bromo-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 76% |
Cross-Coupling Reactions
Palladium/copper-mediated couplings enable aryl functionalization.
Mechanism : Copper acts as a co-catalyst, facilitating transmetalation in Stille and Suzuki couplings .
Tautomerization and Rearrangement
The compound exhibits thione-thiol tautomerism, influencing its reactivity:
Stability Under Hydrolytic Conditions
| Condition | Outcome | Reference |
|---|---|---|
| Acidic (HCl, 1M) | Degradation to anthranilic acid derivatives | |
| Basic (NaOH, 1M) | Ring-opening to form 2-aminobenzamide analogs |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential antimicrobial , anticancer , and anti-inflammatory activities:
- Antimicrobial Activity : Preliminary studies suggest that 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may exhibit antibacterial and antifungal properties similar to other thioxo derivatives. Research is ongoing to evaluate its efficacy against various microbial strains.
- Anticancer Properties : In preclinical models, particularly xenograft models of colon cancer, treatment with this compound has shown a marked reduction in tumor size. This suggests a potential role in cancer therapeutics by modulating oxidative stress and influencing apoptosis pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Mechanism of Action : The compound may interact with various enzymes and receptors involved in critical biological processes such as cell growth and inflammation. Molecular docking studies indicate significant binding affinity to targets associated with these pathways.
Industrial Applications
In addition to its medicinal properties, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives are explored for their potential applications in developing new materials with specific properties.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
- Study on Colon Cancer : A study demonstrated that treatment with 3-propyl-2-thioxo resulted in significant tumor size reduction in xenograft models of colon cancer.
- Oxidative Stress Modulation : Another study reported that this compound effectively reduced oxidative stress markers in cancer cells, suggesting a protective role against cellular damage .
Mechanism of Action
The mechanism of action of 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the propyl group at the 3-position.
3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains a methyl group instead of a propyl group.
3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains an ethyl group instead of a propyl group.
Uniqueness
The presence of the propyl group at the 3-position in 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may confer unique biological activities and chemical properties compared to its analogs. This structural variation can influence its pharmacokinetics, binding affinity to molecular targets, and overall therapeutic potential.
Biological Activity
3-Propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties due to its unique structural features, particularly the thioxo group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes a propyl group at the 3-position and a thioxo group at the 2-position, which are critical for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with enzymes and receptors involved in critical biological processes such as cell growth and apoptosis.
- Signaling Pathways : It modulates pathways related to inflammation and cancer progression, potentially influencing the expression of proteins involved in apoptosis (e.g., Bax and Bcl-2) and cell cycle regulation.
Antimicrobial Activity
Research indicates that compounds in the quinazolinone family exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- Cytotoxicity : The compound showed cytotoxic effects against human cancer cell lines such as LoVo (colon cancer) and HCT-116 (colorectal cancer), with IC50 values indicating significant cell growth inhibition .
- Mechanism : The anticancer mechanism involves the modulation of apoptotic pathways. Specifically, it activates intrinsic and extrinsic apoptosis pathways by upregulating initiator caspases (caspase-8 and -9) and executioner caspase-3, leading to cell cycle arrest .
Comparative Studies
Comparative studies highlight the unique biological profile of this compound relative to other derivatives in the quinazolinone class:
| Compound | Structure | Anticancer Activity (IC50 µM) | Antimicrobial Activity |
|---|---|---|---|
| 3-propyl-2-thioxo | C11H12N2S | 294.32 ± 8.41 (LoVo) | Effective against Gram-positive bacteria |
| 3-methyl-2-thioxo | C10H10N2S | 383.5 ± 8.99 (HCT-116) | Moderate activity |
| 6-bromo derivative | C11H10BrN2S | Not specified | Lower efficacy compared to propyl derivative |
The presence of the propyl group significantly enhances both anticancer and antimicrobial activities compared to other analogs .
Case Studies
Recent case studies have further elucidated the pharmacological potential of this compound:
- Study on Colon Cancer : A study demonstrated that treatment with 3-propyl-2-thioxo resulted in a marked reduction in tumor size in xenograft models of colon cancer .
- Oxidative Stress Modulation : Another study reported that this compound effectively reduced oxidative stress markers in cancer cells, suggesting a protective role against cellular damage .
Q & A
Q. What are the common synthetic routes for preparing 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?
The compound is typically synthesized via multi-step reactions. A prominent method involves copper-catalyzed alkyne-azide cycloaddition (CuAAC) using a novel Cu@Py-Oxa@SPION catalyst, which enables high yields (77–86%) under mild conditions in green solvents. This approach combines anthranilamide derivatives with functionalized alkyl azides and alkynes . Alternative routes include condensation reactions between aldehydes and anthranilamide derivatives, followed by cyclization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
Q. What biological activities are associated with this compound?
Dihydroquinazolinone derivatives exhibit diverse pharmacological properties, including:
- Antimicrobial and anti-TB activity (e.g., inhibition of Mycobacterium tuberculosis H37Rv) .
- Anticancer potential via tubulin inhibition or kinase modulation .
- Antioxidant and anti-inflammatory effects .
Advanced Research Questions
Q. How do green synthesis methods enhance the production of this compound?
Eco-friendly approaches leverage heterogeneous catalysts like hydroxyapatite nanoparticles (HAP NPs) or sulfonated magnetic Spirulina, enabling one-pot multicomponent reactions in aqueous media. These methods reduce organic solvent use, improve recyclability (e.g., Cu@Py-Oxa@SPION retains activity after 7 cycles), and achieve yields >80% under mild conditions .
Q. What computational strategies are used to study its bioactivity and binding mechanisms?
Q. How can contradictions in catalytic efficiency data be resolved?
Discrepancies arise from varying catalyst systems (e.g., Cu vs. Ni coordination polymers). Researchers should:
Q. What strategies optimize reaction conditions for higher yields and selectivity?
Q. What mechanistic insights explain the compound’s formation?
Proposed mechanisms involve:
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Q. How can structure-activity relationships (SAR) guide the design of derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
